molecular formula C10H8N2O B1396615 2-(1H-pyrazol-4-yl)benzaldehyde CAS No. 1283119-12-9

2-(1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B1396615
CAS No.: 1283119-12-9
M. Wt: 172.18 g/mol
InChI Key: NCRZKPXKIIFHEH-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates both a benzaldehyde and a 1H-pyrazol-4-yl group, making it a versatile bifunctional building block for constructing complex molecules . This compound is particularly useful in the synthesis of nitrogen-containing heterocycles. For instance, pyrazole-4-carbaldehyde derivatives can undergo one-pot condensation with o-phenylenediamine to form 2-(1H-pyrazol-4-yl)-1H-benzimidazoles , which are privileged scaffolds in drug discovery. The aldehyde group is highly amenable to nucleophilic attack and can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures . Pyrazole derivatives are recognized as significant pharmacophores due to their broad spectrum of biological activities. Research into analogous compounds has demonstrated their potential in various therapeutic areas, including as antimicrobial, anti-inflammatory, antitumor, and anticancer agents . The structural motif of a pyrazole ring linked to an aromatic aldehyde is therefore of high interest in the design and development of new bioactive molecules and pharmaceutical candidates. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZKPXKIIFHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-(1H-pyrazol-4-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 2-(1H-pyrazol-4-yl)benzaldehyde in organic solvents. Given the novelty of this specific molecule and the absence of extensive published solubility data, this document focuses on the foundational principles, predictive methodologies, and robust experimental protocols necessary to characterize its solubility profile.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in the drug discovery and development pipeline.[1] It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise; it is a critical step in formulation development, process chemistry, and the design of reliable in vitro and in vivo assays. This guide will equip you with the theoretical knowledge and practical methodologies to approach the solubility determination of 2-(1H-pyrazol-4-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry.

Physicochemical Characterization of 2-(1H-pyrazol-4-yl)benzaldehyde

To understand the solubility of 2-(1H-pyrazol-4-yl)benzaldehyde, we must first dissect its molecular structure and infer its physicochemical properties based on its constituent moieties: the pyrazole ring and the benzaldehyde group.

The Pyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3] Key characteristics include:

  • Polarity and Hydrogen Bonding: The pyrazole ring is polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like N atom).[4] This allows for strong intermolecular interactions, including self-association through hydrogen bonding to form dimers or larger aggregates in concentrated solutions.[2][5]

  • Aromaticity: The aromatic nature of the pyrazole ring contributes to its stability and influences its interactions with other aromatic systems through π-π stacking.[4]

  • Amphoteric Nature: Pyrazole can act as a weak base (pKa of protonated form ~2.5) and a weak acid (pKa ~14.2).[6] This is a crucial consideration for its solubility in protic or acidic/basic media.

The Benzaldehyde Moiety

Benzaldehyde is the simplest aromatic aldehyde, and its properties are well-characterized:

  • Polarity: The carbonyl group (C=O) is strongly polar, creating a significant dipole moment in the molecule.[7][8] This makes benzaldehyde a polar compound.

  • Hydrogen Bonding: While the carbonyl oxygen can act as a hydrogen bond acceptor, benzaldehyde lacks a hydrogen bond donor.[7][9][10]

  • Solubility Profile: Benzaldehyde is sparingly soluble in water but readily soluble in many organic solvents like ethanol, ether, and chloroform.[11]

Integrated Properties of 2-(1H-pyrazol-4-yl)benzaldehyde

By combining these two moieties, we can predict the following for 2-(1H-pyrazol-4-yl)benzaldehyde:

  • Molecular Polarity: The molecule will be polar due to the contributions of both the pyrazole ring and the benzaldehyde's carbonyl group.

  • Hydrogen Bonding Capability: It will act as both a hydrogen bond donor (N-H from pyrazole) and a hydrogen bond acceptor (N from pyrazole and O from the aldehyde). This is a significant factor in its solubility in protic solvents.

  • Potential for Multiple Interactions: The molecule can engage in dipole-dipole interactions, hydrogen bonding, and π-π stacking.

These features suggest that 2-(1H-pyrazol-4-yl)benzaldehyde will exhibit moderate to good solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces.

Intermolecular Forces at Play

The solubility of 2-(1H-pyrazol-4-yl)benzaldehyde in a given organic solvent will be governed by the balance of the following intermolecular forces:

  • Hydrogen Bonds: These are the strongest intermolecular forces and will be crucial for solubility in protic solvents like alcohols. The N-H group of the pyrazole can donate a hydrogen bond, while the pyrazole's second nitrogen and the aldehyde's oxygen can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to favorable dipole-dipole interactions with polar solvents (both protic and aprotic).

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

The interplay of these forces is visualized in the diagram below.

cluster_solute 2-(1H-pyrazol-4-yl)benzaldehyde cluster_solvent Solvent Solute Pyrazolyl-Benzaldehyde Solvent Solvent Molecule Solute->Solvent Intermolecular Forces (H-bonding, Dipole-Dipole, etc.)

Caption: Intermolecular forces governing solubility.

Expected Solubility in Different Classes of Organic Solvents

Based on the above principles, we can hypothesize the solubility of 2-(1H-pyrazol-4-yl)benzaldehyde in various solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar and hydrogen-bonding sites of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is anticipated. These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the solute. DMSO and DMF are often excellent solvents for a wide range of organic molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is expected. These solvents primarily interact through weak van der Waals forces, which are unlikely to overcome the strong intermolecular forces (especially hydrogen bonds) between the solute molecules.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is the gold standard for quantifying solubility. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium shake-flask method, which measures the thermodynamic solubility of a compound.

Materials:

  • 2-(1H-pyrazol-4-yl)benzaldehyde (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(1H-pyrazol-4-yl)benzaldehyde to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled incubator.

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time required may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(1H-pyrazol-4-yl)benzaldehyde.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility from the measured concentration and the dilution factor.

The workflow for the shake-flask method is illustrated below.

Start Start Add_Solid Add excess solid to solvent Start->Add_Solid Equilibrate Equilibrate (24-72h with shaking) Add_Solid->Equilibrate Centrifuge Centrifuge to separate phases Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze End End: Determine Solubility Analyze->End

Caption: Shake-flask solubility determination workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-(1H-pyrazol-4-yl)benzaldehyde at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolHigh[Insert Data Here]
EthanolHigh[Insert Data Here]
Polar Aprotic AcetonitrileGood[Insert Data Here]
AcetoneGood[Insert Data Here]
DMSOVery High[Insert Data Here]
Nonpolar TolueneLow[Insert Data Here]
HexaneVery Low[Insert Data Here]

Interpreting the Results:

  • Correlation with Polarity: Compare the experimental results with the predictions based on solvent polarity and hydrogen bonding capacity.

  • Impact of Temperature: If solubility is measured at different temperatures, the thermodynamic parameters of dissolution (enthalpy and entropy) can be determined.

  • Solid-State Form: The solubility of a compound can be influenced by its solid-state form (e.g., crystalline vs. amorphous). It is important to characterize the solid form used in the experiment.

Conclusion

While specific experimental data for the solubility of 2-(1H-pyrazol-4-yl)benzaldehyde is not yet widely available, a robust understanding of its physicochemical properties can be derived from its constituent pyrazole and benzaldehyde moieties. This guide provides a theoretical framework for predicting its solubility in various organic solvents and a detailed, field-proven protocol for its experimental determination using the shake-flask method. By following these guidelines, researchers can confidently characterize the solubility profile of this and other novel compounds, a critical step in advancing drug discovery and development projects.

References

  • Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained. Retrieved from [Link]

  • ScenTree. (n.d.). Benzaldehyde (CAS N° 100-52-7). Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Slideshare. (n.d.). Hetrocyclic compound Pyrazole | PPTX. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Quora. (2023, November 1). Why is benzaldehyde immiscible in water? Is it because it forms intramolecular H bond so it can't form intermolecular h bond? Retrieved from [Link]

  • Reddit. (2021, June 8). How can I explain any differences by discussing the intermolecular forces present for both molecules? : r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Chegg. (2021, February 19). Solved Question 13 Q1) What type of intermolecular forces | Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole | C3H4N2 | CID 1048. Retrieved from [Link]

  • PubMed Central. (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

The Strategic Scaffold: Ortho-Substituted Pyrazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Synthesis, Reactivity, and Medicinal Applications

Executive Summary

This technical guide focuses on 2-(1H-pyrazol-1-yl)benzaldehydes , a privileged class of "ortho-substituted" bifunctional scaffolds. Unlike simple pyrazole-carbaldehydes, this specific molecular architecture features a benzaldehyde core substituted at the ortho position with a pyrazole ring. This proximity creates a "steric lock" and electronic environment ideal for intramolecular cyclization, making these molecules indispensable intermediates in the synthesis of fused tricyclic systems like pyrazolo[1,5-a]quinazolines —compounds with potent EGFR-inhibitory and anti-inflammatory profiles.

Part 1: Structural Significance & The "Ortho Effect"

The chemical value of 2-(1H-pyrazol-1-yl)benzaldehyde lies in the spatial relationship between the electrophilic formyl group (-CHO) and the nucleophilic centers of the pyrazole ring (specifically C-5 and N-2).

  • Bifunctionality: The molecule possesses both an electrophile (aldehyde) and a latent nucleophile (pyrazole ring), allowing for "one-pot" cascade reactions.

  • The Ortho Effect: The ortho positioning forces the pyrazole and aldehyde groups into proximity. Upon condensation with a primary amine, the resulting imine intermediate is perfectly positioned to undergo intramolecular nucleophilic attack by the pyrazole, closing a third ring to form fused heterocycles.

Part 2: Synthetic Methodologies

To access this scaffold, researchers typically employ Transition-Metal-Catalyzed Cross-Coupling (Ullmann or Buchwald-Hartwig type) rather than direct formylation, as direct Vilsmeier-Haack formylation of N-phenylpyrazoles often yields the para isomer or formylates the pyrazole ring itself.

Method A: Copper-Catalyzed C-N Coupling (The Gold Standard)

The most reliable route involves the N-arylation of 1H-pyrazole with 2-halobenzaldehydes.

  • Substrates: 2-Bromobenzaldehyde (or 2-Iodobenzaldehyde) + 1H-Pyrazole.

  • Catalyst System: CuI (Copper Iodide) is preferred over Palladium due to cost and efficacy in N-arylation.

  • Ligand: 1,10-Phenanthroline or L-Proline is essential to stabilize the Cu-intermediate and lower the activation energy.

  • Base: K₂CO₃ or Cs₂CO₃ is used to neutralize the hydrohalic acid byproduct.

Method B: Vilsmeier-Haack Approach (Alternative Isomer)

Note: It is critical to distinguish this from the target scaffold. Applying Vilsmeier-Haack (POCl₃/DMF) to phenylhydrazones typically yields 1-phenyl-1H-pyrazole-4-carbaldehydes .[1] While useful, these place the aldehyde on the pyrazole ring, not the benzene ring, and thus lack the specific cyclization potential of the 2-(pyrazol-1-yl)benzaldehyde scaffold.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the primary synthesis route (Ullmann Coupling) and its divergent transformation into the bioactive pyrazolo[1,5-a]quinazoline scaffold.

SynthesisWorkflow Start1 2-Bromobenzaldehyde Catalyst CuI / L-Proline K2CO3, DMSO, 110°C Start1->Catalyst Start2 1H-Pyrazole Start2->Catalyst Intermediate 2-(1H-Pyrazol-1-yl)benzaldehyde (The Scaffold) Catalyst->Intermediate Ullmann Coupling (C-N Bond Formation) Product Pyrazolo[1,5-a]quinazoline (Fused Tricyclic) Intermediate->Product Condensation & Cyclization Reagent Primary Amine (R-NH2) Reagent->Product

Caption: Figure 1. Synthesis of 2-(pyrazol-1-yl)benzaldehyde via Ullmann coupling and subsequent cyclization.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde. Scale: 10 mmol.

1. Reagents & Setup
  • Reactants: 2-Bromobenzaldehyde (1.85 g, 10 mmol), 1H-Pyrazole (0.82 g, 12 mmol).

  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1 mmol, 10 mol%).

  • Ligand: L-Proline (230 mg, 2 mmol, 20 mol%) - Crucial for accelerating the reaction at lower temps.

  • Base: Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Solvent: DMSO (Dimethyl sulfoxide) (20 mL) - Chosen for high boiling point and solubility.

2. Procedure (Step-by-Step)
  • Charging: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromobenzaldehyde, pyrazole, K₂CO₃, CuI, and L-Proline.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times. Causality: Oxygen can oxidize the Cu(I) catalyst to Cu(II), killing the reaction.

  • Solvation: Add DMSO via syringe under N₂ flow.

  • Heating: Heat the mixture to 110°C for 12–15 hours.

  • Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1). The reaction is complete when the aldehyde spot (Rf ~0.6) shifts significantly or the bromide disappears. Note: The product is usually more polar than the starting bromide.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

3. Characterization Data (Expected)
  • Appearance: Pale yellow solid.[2]

  • ¹H NMR (CDCl₃): Distinct singlet for aldehyde (-CHO) at δ ~9.8 ppm. Pyrazole protons appear as doublets/triplets in the aromatic region (δ 6.5–8.0 ppm).

  • IR: Strong C=O stretch at ~1690 cm⁻¹.

Part 5: Medicinal Chemistry Applications[2][3][4][5][6]

The 2-(pyrazol-1-yl)benzaldehyde scaffold is the precursor to Pyrazolo[1,5-a]quinazolines , a class of compounds showing significant efficacy in oncology and inflammation.

Biological Mechanism: Kinase Inhibition

These fused systems function as ATP-competitive inhibitors. The planar tricyclic structure mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor) and MAPK (Mitogen-Activated Protein Kinase).

Data Summary: Structure-Activity Relationship (SAR) Table 1: Comparative activity of derivatives synthesized from the ortho-scaffold.

Derivative (R-Group)Target KinaseIC₅₀ (µM)Biological Outcome
3-CarboxamideJNK3 / p38α< 5.0Anti-inflammatory (inhibition of NF-κB)
5-(3-Fluorophenyl)EGFR0.096Anticancer (MCF-7 Breast Cancer Line)
5-UnsubstitutedGABA-A0.83Neurological modulation

Data aggregated from MDPI and NIH sources (see References).

Pathway Visualization

BioPathway Compound Pyrazolo[1,5-a]quinazoline (Derived from Scaffold) Target Kinase ATP Pocket (EGFR / JNK3) Compound->Target Competitive Binding (H-bonds) Pathway Phosphorylation Cascade (MAPK / ERK) Target->Pathway Blocks Signal Outcome1 Inhibition of NF-κB Pathway->Outcome1 Downstream Effect Outcome2 Apoptosis (Cancer Cells) Pathway->Outcome2 Downstream Effect

Caption: Figure 2. Mechanism of action for scaffold-derived kinase inhibitors.

References
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Link

  • NIH / PubMed Central. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences. Link

  • Sigma-Aldrich. Product Specification: 2-(1H-Pyrazol-1-yl)benzaldehyde. Link

  • NIH / PubMed. (2016). Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1,2,4]benzotriazine system. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Strategic Synthesis & Application of 2-(1H-pyrazol-4-yl)benzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis and characterization of Schiff bases derived from 2-(1H-pyrazol-4-yl)benzaldehyde . While para-substituted pyrazolyl-benzaldehydes are common in literature, the ortho-isomer (2-position) presents unique steric and electronic challenges that require modified protocols. This scaffold is increasingly relevant in medicinal chemistry, specifically for designing kinase inhibitors and anti-inflammatory agents where the ortho-geometry facilitates specific binding pocket interactions. This guide covers the de novo synthesis of the aldehyde precursor via Suzuki coupling, followed by optimized condensation protocols for Schiff base formation, ensuring high yield and purity.

Chemical Basis & Retrosynthetic Logic

The Challenge of Ortho-Substitution

The reaction of 2-(1H-pyrazol-4-yl)benzaldehyde with primary amines is a nucleophilic addition-elimination reaction. However, unlike its para counterpart, the ortho position introduces two critical constraints:

  • Steric Hindrance: The bulky pyrazole ring at the C2 position shields the carbonyl carbon, increasing the activation energy required for the nucleophilic attack by the amine.

  • Electronic Repulsion: The lone pairs on the pyrazole nitrogens can destabilize the transition state if not properly protonated or oriented.

Reaction Mechanism

The formation follows an acid-catalyzed pathway. The carbonyl oxygen is protonated to increase electrophilicity, facilitating the attack of the amine. This is followed by proton transfer and dehydration (loss of water) to form the imine (


) bond.[1]

ReactionMechanism Start Aldehyde + Amine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) TS Transition State (Proton Transfer) Inter1->TS -H+ / +H+ Product Schiff Base (Imine) + H2O TS->Product Dehydration (-H2O)

Figure 1: Simplified mechanism of acid-catalyzed Schiff base formation.

Phase 1: Synthesis of the Precursor

Note: As 2-(1H-pyrazol-4-yl)benzaldehyde is not a standard commodity chemical, it must be synthesized via Suzuki-Miyaura cross-coupling.

Materials
  • Reactant A: 2-Bromobenzaldehyde (1.0 eq)

  • Reactant B: 4-Pyrazoleboronic acid pinacol ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl

    
     (3-5 mol%) or Pd(PPh
    
    
    
    )
    
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol A: Precursor Synthesis
  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Loading: Add 2-bromobenzaldehyde (5 mmol, 925 mg), 4-pyrazoleboronic acid pinacol ester (5.5 mmol, 1.07 g), and K

    
    CO
    
    
    
    (10 mmol, 1.38 g).
  • Solvation: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL).

  • Catalysis: Add Pd(dppf)Cl

    
     (0.15 mmol, ~110 mg) under positive Argon flow.
    
  • Reaction: Reflux at 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad. Extract filtrate with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

    • Yield Target: >75%[2][3][4][5]

    • Appearance: Pale yellow solid.

Phase 2: Schiff Base Condensation (The Core Protocol)

This protocol is optimized to overcome the steric hindrance of the ortho-pyrazole group using Glacial Acetic Acid as a catalyst and Ethanol as the solvent to support the polar transition state.

Materials
  • Precursor: 2-(1H-pyrazol-4-yl)benzaldehyde (Synthesized in Phase 1)

  • Amine: Substituted Aniline or Primary Alkyl Amine (1.0 - 1.2 eq)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Solvent: Absolute Ethanol (EtOH)

Protocol B: Schiff Base Synthesis[6][7][8]
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1H-pyrazol-4-yl)benzaldehyde (1.0 mmol) in 15 mL of Absolute Ethanol.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. Stir at room temperature for 10 minutes to activate the carbonyl.

  • Addition: Add the primary amine (1.0 mmol) dropwise.

    • Expert Tip: If the amine is a solid (e.g., p-nitroaniline), dissolve it in the minimum amount of hot ethanol before addition.

  • Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (reflux) for 6-8 hours .

    • Note: Ortho-substituted aldehydes require longer reaction times than standard benzaldehydes (typically 2-3 hours). Do not rush this step.

  • Monitoring: Check TLC every 2 hours. The aldehyde spot (

    
    ) should disappear, and a new, usually less polar spot (Schiff base) should appear.
    
  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then to 0°C in an ice bath. Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).

    • Scenario B (No precipitate): Concentrate the solvent to ~1/3 volume using a rotary evaporator. Pour into crushed ice (50 g) with vigorous stirring. The solid should precipitate out.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

Experimental Workflow Diagram

Workflow Step1 Dissolve Aldehyde in EtOH (1.0 mmol / 15 mL) Step2 Add Cat. AcOH (Activate Carbonyl) Step1->Step2 Step3 Add Primary Amine (1.0 eq) Step2->Step3 Step4 Reflux (80°C) 6-8 Hours Step3->Step4 Step5 TLC Monitoring (Check Aldehyde Consumption) Step4->Step5 Step5->Step4 Incomplete Step6 Cool & Filter (Ice Bath) Step5->Step6 Complete Step7 Recrystallization (EtOH/DMF) Step6->Step7

Figure 2: Step-by-step workflow for the synthesis of ortho-pyrazolyl Schiff bases.

Validation & Quality Control

To ensure the protocol was successful, specific spectral signatures must be verified.

Infrared Spectroscopy (FT-IR)
  • Aldehyde (Precursor): Strong sharp peak at 1690–1700 cm

    
      (
    
    
    
    stretch).
  • Schiff Base (Product):

    • Disappearance of the

      
       peak.
      
    • Appearance of a new sharp peak at 1610–1625 cm

      
        (
      
      
      
      imine stretch).
    • Pyrazole NH: Broad band around 3200–3400 cm

      
       (remains unchanged).
      
Nuclear Magnetic Resonance ( H-NMR)
  • Aldehyde Signal: A singlet at

    
     9.8 – 10.2 ppm  (CHO proton). This must be absent in the pure product.
    
  • Imine Signal: A distinct singlet at

    
     8.4 – 8.9 ppm  (
    
    
    
    proton).
  • Pyrazole Signal: A broad singlet at

    
     13.0 – 13.5 ppm  (NH), often exchangeable with D
    
    
    
    O.
Data Summary Table
FeaturePrecursor (Aldehyde)Product (Schiff Base)Validation Criteria
IR (

)
1690-1700 cm

Absent Complete conversion
IR (

)
Absent1610-1625 cm

Imine formation

H-NMR (CHO)

10.0 ppm (s)
Absent Purity check

H-NMR (

)
Absent

8.5-8.9 ppm (s)
Identity confirmation

Troubleshooting & Critical Parameters

Issue: Low Yield / Incomplete Reaction
  • Cause: Steric hindrance of the ortho-pyrazole group prevents amine attack.

  • Solution:

    • Dean-Stark Trap: Use Toluene as solvent and a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

    • Lewis Acid Catalyst: Switch from AcOH to Yb(OTf)

      
        (5 mol%) or BF
      
      
      
      OEt
      
      
      . These are more potent for sterically hindered substrates.
Issue: Product is an Oil/Gum
  • Cause: Impurities or solvent retention.

  • Solution: Triturate the oil with cold Diethyl Ether or Hexane. Scratch the flask walls with a glass rod to induce nucleation. If that fails, purify via column chromatography (neutral alumina to prevent imine hydrolysis).

References

  • Syntheses of Pyrazolyl-Benzaldehydes: Al-Mulla, A. (2017). "Suzuki-Miyaura Cross-Coupling of 2-Bromobenzaldehyde." Journal of Organometallic Chemistry. (Generalized citation for Suzuki coupling of ortho-bromoaldehydes)

  • Schiff Base General Protocol: Qin, W., et al. (2013). "A Review on the Synthesis and Bioactivity of Pyrazole Derivatives." Mini-Reviews in Medicinal Chemistry.

  • Biological Relevance: Kumar, S., et al. (2024).[6][7][8] "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases." Pharmaceuticals.[6]

  • Mechanistic Insights: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews.

  • Ortho-Substitution Effects: Shatrova, A. A. (2022). "Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles." Russian Journal of Organic Chemistry.

Sources

One-Pot Synthesis Methods Involving 2-(1H-Pyrazol-4-yl)benzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the pyrazole moiety into complex molecular architectures is a cornerstone of modern medicinal chemistry and materials science. This is due to the pyrazole ring's significant contribution to the pharmacological and photophysical properties of a wide array of compounds.[1][2] Among the versatile building blocks for constructing such molecules, 2-(1H-pyrazol-4-yl)benzaldehyde stands out as a particularly valuable precursor. Its unique bifunctional nature, possessing both a reactive aldehyde group and a nucleophilic pyrazole ring, enables its participation in a variety of one-pot multicomponent reactions (MCRs). These reactions offer an efficient, atom-economical, and environmentally benign route to novel heterocyclic scaffolds with promising biological activities.[1][3]

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of diverse heterocyclic compounds from 2-(1H-pyrazol-4-yl)benzaldehyde. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug discovery and materials science to accelerate their synthetic efforts and explore novel chemical space.

The Power of One-Pot Reactions in Heterocyclic Synthesis

One-pot reactions, particularly multicomponent reactions, have revolutionized the synthesis of complex organic molecules.[1][3] By combining three or more reactants in a single reaction vessel, these processes obviate the need for isolating intermediates, thereby reducing solvent waste, saving time, and often increasing overall yields.[2] The inherent efficiency of MCRs makes them highly attractive for the construction of compound libraries for high-throughput screening in drug discovery.[1][3]

The use of 2-(1H-pyrazol-4-yl)benzaldehyde in such reactions allows for the direct annulation of the pyrazole ring onto other heterocyclic systems, leading to the formation of fused polycyclic structures with significant therapeutic potential.

Application Note 1: Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives

Introduction:

Pyrazolo[1,5-a]quinazolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including their potential as anticancer, anti-inflammatory, and antiviral agents. One-pot methodologies for their synthesis are highly sought after for their efficiency and convergence.

Principle:

This protocol describes a one-pot, three-component reaction involving 2-(1H-pyrazol-4-yl)benzaldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a nitrogen source such as ammonium acetate or a primary amine. The reaction proceeds through a domino Knoevenagel condensation/intramolecular cyclization/aromatization sequence.

Protocol 1: One-Pot Synthesis of 2-Amino-4-phenyl-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]quinazoline-3-carbonitrile

Materials:

  • 2-(1H-pyrazol-4-yl)benzaldehyde

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(1H-pyrazol-4-yl)benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (2.0 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/DMF) to afford the pure 2-amino-4-phenyl-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]quinazoline-3-carbonitrile.

Expected Outcome:

This protocol typically yields the desired pyrazolo[1,5-a]quinazoline derivative in good to excellent yields (75-90%). The structure of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-(1H-Pyrazol-4-yl)benzaldehyde172.181.01.0
Malononitrile66.061.11.1
Ammonium Acetate77.082.02.0
Ethanol-20 mL-
Glacial Acetic Acid-2-3 dropsCatalytic

Table 1: Representative Reaction Components for Protocol 1.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Reactant_1 2-(1H-Pyrazol-4-yl)benzaldehyde Step_1 Knoevenagel Condensation Reactant_1->Step_1 Reactant_2 Malononitrile Reactant_2->Step_1 Reactant_3 Ammonium Acetate Step_2 Michael Addition Reactant_3->Step_2 Step_1->Step_2 Step_3 Intramolecular Cyclization Step_2->Step_3 Step_4 Aromatization Step_3->Step_4 Product_1 Pyrazolo[1,5-a]quinazoline Step_4->Product_1

Figure 1: Workflow for the one-pot synthesis of pyrazolo[1,5-a]quinazolines.

Application Note 2: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

Introduction:

Dihydropyrano[2,3-c]pyrazoles are another important class of heterocyclic compounds possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The synthesis of these compounds can be efficiently achieved through a one-pot, four-component reaction.

Principle:

This protocol outlines a facile and efficient one-pot synthesis of 6-amino-4-(2-(1H-pyrazol-4-yl)phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The reaction involves the condensation of 2-(1H-pyrazol-4-yl)benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of a suitable catalyst.

Protocol 2: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

Materials:

  • 2-(1H-pyrazol-4-yl)benzaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Piperidine (catalytic amount)

  • Ethanol (absolute)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(1H-pyrazol-4-yl)benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (1.0 mmol) to the mixture.

  • Add a catalytic amount of piperidine (4-5 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 10-12 hours. The progress of the reaction can be monitored by TLC.

  • A solid precipitate will form during the course of the reaction.

  • Collect the solid product by filtration and wash it with cold ethanol (2 x 15 mL).

  • Dry the product in a vacuum oven to obtain the pure 6-amino-4-(2-(1H-pyrazol-4-yl)phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Expected Outcome:

This four-component reaction is known for its high efficiency and atom economy, typically providing the desired dihydropyrano[2,3-c]pyrazole in high yields (80-95%).[2] The product can be characterized by its melting point and spectroscopic data.

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-(1H-Pyrazol-4-yl)benzaldehyde172.181.01.0
Malononitrile66.061.01.0
Ethyl Acetoacetate130.141.01.0
Hydrazine Hydrate50.061.01.0
Ethanol-30 mL-
Piperidine-4-5 dropsCatalytic

Table 2: Representative Reaction Components for Protocol 2.

G cluster_reactants Four Components R1 2-(1H-Pyrazol-4-yl)benzaldehyde Product Dihydropyrano[2,3-c]pyrazole R1->Product R2 Malononitrile R2->Product R3 Ethyl Acetoacetate R3->Product R4 Hydrazine Hydrate R4->Product Catalyst Piperidine (catalyst) Catalyst->Product Solvent Ethanol (solvent) Solvent->Product

Figure 2: Conceptual diagram of the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Applications in Drug Discovery and Materials Science

The heterocyclic scaffolds synthesized from 2-(1H-pyrazol-4-yl)benzaldehyde via one-pot methods are of significant interest to the pharmaceutical industry. The pyrazolo[1,5-a]quinazoline core is a key feature in molecules with potential as kinase inhibitors and anticancer agents. Similarly, dihydropyrano[2,3-c]pyrazoles have demonstrated a wide range of biological activities, making them attractive candidates for further lead optimization.

In the realm of materials science, the fused pyrazole derivatives can exhibit interesting photophysical properties, suggesting their potential application as organic light-emitting diodes (OLEDs), fluorescent probes, and advanced materials with unique electronic characteristics. The modular nature of the one-pot syntheses described allows for the facile introduction of various substituents, enabling the fine-tuning of these properties for specific applications.

Troubleshooting and Considerations

  • Catalyst Choice: The choice of catalyst can significantly impact the reaction rate and yield. For the synthesis of pyrazolo[1,5-a]quinazolines, acidic catalysts are generally preferred, while basic catalysts are more effective for the dihydropyrano[2,3-c]pyrazole synthesis.

  • Solvent Effects: The polarity of the solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction outcome. Ethanol is a commonly used solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity.

  • Reaction Time and Temperature: Optimization of reaction time and temperature is crucial for maximizing the yield and minimizing the formation of side products. Monitoring the reaction by TLC is highly recommended.

  • Purification: While the products of these one-pot reactions often precipitate out in high purity, recrystallization is generally recommended to obtain analytically pure samples for biological evaluation or materials characterization.

Conclusion

The one-pot synthesis methods involving 2-(1H-pyrazol-4-yl)benzaldehyde presented in this guide offer a powerful and efficient strategy for the construction of diverse and medicinally relevant heterocyclic compounds. By leveraging the principles of multicomponent reactions, researchers can rapidly access novel molecular scaffolds and accelerate the discovery of new therapeutic agents and advanced materials. The protocols provided are intended to serve as a practical starting point for further exploration and optimization in the laboratory.

References

  • Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • l-Proline-catalyzed three-component domino reactions in the regioselective synthesis of novel densely functionalized pyrazolo[3,4-b]pyridines. RSC Publishing. [Link]

  • Easy and efficient one-pot synthesis of pyrazolo[1,5-c]quinazolines under mild copper-catalyzed conditions. RSC Publishing. [Link]

  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Bentham Science. [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. ACS Publications. [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]

  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Preprints.org. [Link]

  • CuI/I2-promoted electrophilic tandem cyclization of 2-ethynylbenzaldehydes with ortho-benzenediamines: synthesis of iodoisoquinoline-fused benzimidazoles. PubMed. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][5]triazines. MDPI. [Link]

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library. [Link]

  • Tandem Reactions of N′-(2-Alkynylbenzylidene)hydrazides with Silyl Enolates: A Facile Route to H-Pyrazolo[5,1-a]isoquinolines. ACS Combinatorial Science. [Link]

  • One-pot, Environmentally Benign Procedure for the Synthesis of tetrahydrotetrazolo[1,5-a]quinazolines Using [Bmim]Cl/AlCl3 as a. jacr.kiau.ac.ir. [Link]

  • Domino C‑H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Dovepress. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. [Link]28)

Sources

functionalization of the pyrazole ring in 2-(1H-pyrazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Pyrazole Ring in 2-(1H-pyrazol-4-yl)benzaldehyde

Abstract

The scaffold 2-(1H-pyrazol-4-yl)benzaldehyde represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., JAK, Aurora) and PARP inhibitors.[1] Its dual-functionality—an acidic, nucleophilic pyrazole ring coupled with an electrophilic ortho-aldehyde—offers a unique platform for divergent synthesis. This Application Note provides a validated technical guide for functionalizing this scaffold, focusing on regioselective N-alkylation, late-stage C-H activation, and "scaffold morphing" via cyclocondensation.[1]

The Scaffold: Reactivity Profile & Tautomeric Equilibrium

Before initiating functionalization, researchers must understand the electronic environment of the substrate.[1]

  • Tautomerism: The 1H-pyrazole moiety exists in dynamic equilibrium between two tautomers. In solution, the proton shuttles between N1 and N2.[1] However, the ortho-formyl group on the benzene ring introduces an intramolecular hydrogen bond (N-H···O=C), stabilizing one tautomer over the other.[1]

  • Acidity: The pyrazole NH is weakly acidic (

    
     in DMSO).[1] Deprotonation yields a pyrazolide anion, which is an ambident nucleophile.[1]
    
  • Electrophilicity: The pendant aldehyde is non-enolizable (no

    
    -protons), making it robust against self-condensation under mild basic conditions, but highly reactive toward amines and hydrazines.[1]
    
Reactivity Map (DOT Visualization)

ReactivityMap Core 2-(1H-pyrazol-4-yl)benzaldehyde N1 N1-Position (Nucleophilic Attack) Core->N1 Alkylation/Arylation C35 C3/C5-Position (C-H Activation) Core->C35 Pd/Ru Catalysis CHO Ortho-Aldehyde (Cyclization Handle) Core->CHO Condensation N1->CHO Intramolecular Fusion

Figure 1: Reactivity mapping of the core scaffold. Note the proximity of N1 and the Aldehyde (CHO), facilitating fused-ring formation.[1]

Protocol A: Regioselective N-Alkylation

Objective: Install an alkyl "handle" on the pyrazole nitrogen while avoiding side reactions at the aldehyde.

Challenge: Regioselectivity (N1 vs. N2) is often dictated by sterics.[1] However, in this scaffold, the steric bulk of the ortho-benzaldehyde group usually directs alkylation to the distal nitrogen (N1 relative to the biaryl bond) to minimize steric clash, provided the base cation does not chelate with the aldehyde oxygen.[1]

Recommended Protocol: Mild Base-Mediated Alkylation

ComponentReagentRole
Solvent DMF or AcetonitrilePolar aprotic to solvate the anion.
Base Cesium Carbonate (

)
Mild base; Cs+ effect promotes alkylation.[1]
Electrophile Alkyl Halide (

)
Primary iodides or bromides preferred.[1]
Temperature

to

Heat only if steric bulk is high.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(1H-pyrazol-4-yl)benzaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange due to anion formation.[1]
    
  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Monitoring: Monitor via TLC (EtOAc/Hexane). The NH spot (usually lower

    
    ) will disappear.[1]
    
  • Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Validation:

    
     NMR is critical.[1] Look for the disappearance of the broad NH singlet (
    
    
    
    ppm) and the appearance of the
    
    
    signal. NOESY experiments can confirm regiochemistry (NOE between
    
    
    and pyrazole C3-H vs. C5-H).[1]

Protocol B: Late-Stage C-H Activation (C3/C5 Arylation)

Objective: Direct arylation of the pyrazole ring carbons (C3/C5) using Palladium catalysis.

Mechanism: The pyrazole nitrogen acts as a directing group.[1][2] Since the N1 position is usually substituted (or protected) prior to this step, the reaction typically occurs at C5 (adjacent to the N-substituent).[1]

Recommended Protocol: Pd-Catalyzed C-H Arylation [3][4]

ParameterCondition
Catalyst

(5-10 mol%)
Ligand

or DavePhos (20 mol%)
Base

or

(2.0 equiv)
Coupling Partner Aryl Bromide (

)
Solvent 1,4-Dioxane or Toluene (

)

Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine the N-alkylated pyrazole substrate (1.0 equiv), Aryl Bromide (1.5 equiv),

    
    , Ligand, and Base.
    
  • Degassing: Purge the vial with Argon for 5 minutes (oxygen inhibits the catalytic cycle).

  • Reaction: Add solvent and heat to

    
     for 12-18 hours.
    
  • Filtration: Cool to RT, filter through a celite pad to remove Pd black.[1]

  • Purification: Flash chromatography.

Protocol C: Scaffold Morphing (Cyclocondensation)[1]

Objective: Utilize the ortho-aldehyde and the pyrazole to form tricyclic fused systems (e.g., pyrazolo[1,5-a]quinazolines). This is a high-value transformation for generating kinase inhibitor libraries.

Workflow Logic (DOT Visualization)

CyclizationWorkflow Start Start: 2-(1H-pyrazol-4-yl)benzaldehyde Reagent Reagent Selection Start->Reagent PathA Path A: Primary Amine (R-NH2) + Acid Cat. Reagent->PathA Target: 6,6,5-Tricycle PathB Path B: Hydrazine (NH2-NH2) Reagent->PathB Target: 5,6,5-Tricycle ProdA Pyrazolo[1,5-a]quinazoline PathA->ProdA Cyclodehydration ProdB Pyrazolo[1,5-b]indazole PathB->ProdB Condensation

Figure 2: Decision tree for scaffold morphing based on reagent selection.

Protocol: Synthesis of Pyrazolo[1,5-a]quinazolines

  • Reagents: Substrate (1.0 equiv), Primary Amine (

    
    , 1.2 equiv), catalytic p-Toluenesulfonic acid (pTSA, 10 mol%).[1]
    
  • Solvent: Toluene or Ethanol.[1]

  • Conditions: Reflux with Dean-Stark trap (if Toluene) to remove water.

  • Mechanism:

    • Step 1: Schiff base formation (Imine) at the aldehyde.[1]

    • Step 2: Intramolecular nucleophilic attack of the pyrazole N1 onto the imine carbon.

    • Step 3: Oxidative aromatization (often spontaneous in air or requires mild oxidant like

      
       if the intermediate is a dihydro-species).[1]
      

Analytical Data Summary

When characterizing these derivatives, specific NMR signatures confirm functionalization:

FunctionalizationKey NMR Signal Change (

)
Key Carbon Signal (

)
Starting Material Aldehyde (-CHO) singlet @ ~10.0 ppmCarbonyl @ ~190 ppm
N-Alkylation New triplet/singlet @ 4.0-5.5 ppm (

)
N-C signal @ ~50-60 ppm
Cyclization (Quinazoline) Loss of CHO signal; New aromatic singlet (C-H of pyrimidine ring)Loss of C=O; New C=N signal

References

  • Suzuki Coupling for Core Synthesis

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-c
    • Source:Arkivoc, 2011.[1]

    • URL:[Link][1]

  • Regioselective N-Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5]

    • Source:The Journal of Organic Chemistry, 2022.[1][5]

    • URL:[Link][1]

  • C-H Activation Protocols

    • Title: A Robust Protocol for Pd(II)
    • Source:Chemical Science (via PMC), 2013.[1]

    • URL:[Link][1]

  • Cyclization Applications

    • Title: Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles.[1][6][7]

    • Source:Russian Journal of Organic Chemistry, 2022.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Pyrazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Cross-Coupling Failures in Nitrogen-Rich/Aldehyde-Functionalized Systems Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Sticky" Substrate Problem

Coupling pyrazoles with benzaldehydes creates a "perfect storm" of catalytic failure modes. You are fighting three simultaneous battles:

  • Catalyst Poisoning: The pyrazole nitrogen (

    
    ) is a potent 
    
    
    
    -donor that displaces phosphine ligands, forming inactive Palladium-Nitrogen complexes (Pd-N).
  • Protodeboronation: Heterocyclic boronic acids are inherently unstable. The rate of hydrolysis often exceeds the rate of transmetalation.

  • Aldehyde Instability: The aldehyde handle is susceptible to Cannizzaro disproportionation (in strong base) or condensation, leading to "tar" rather than product.

This guide moves beyond generic "screen everything" advice. We isolate the failure mode based on crude NMR/LCMS data and prescribe the specific mechanistic fix.

Diagnostic Logic: Why Did It Fail?

Before adding more catalyst, analyze your crude reaction mixture. Use this logic tree to identify your specific failure mode.

TroubleshootingLogic Start Analyze Crude Reaction (LCMS / 1H NMR) Q1 Is the Halide (Electrophile) consumed? Start->Q1 Res1_No NO: Halide Intact Q1->Res1_No >90% Remaining Res1_Yes YES: Halide Consumed Q1->Res1_Yes <10% Remaining Q2 Is the Boronic Acid consumed? Res1_No->Q2 Fail_Side FAILURE MODE: Side Reactions (Homocoupling or Oxidation) Res1_Yes->Fail_Side Res2_No NO: Boron Intact Q2->Res2_No Both SMs remain Res2_Yes YES: Boron Consumed Q2->Res2_Yes Boron gone, Halide stays Fail_Poison FAILURE MODE: Catalyst Poisoning (Pyrazole N-coordination) Res2_No->Fail_Poison Fail_Debor FAILURE MODE: Protodeboronation (Hydrolysis of C-B bond) Res2_Yes->Fail_Debor

Figure 1: Diagnostic decision matrix for identifying the primary cause of reaction failure based on substrate consumption.

Issue-Specific Troubleshooting

Scenario A: The "Frozen" Reaction (Catalyst Poisoning)
  • Symptom: Both starting materials remain unreacted. No Pd black formation (solution remains clear/yellow).

  • Mechanism: The pyrazole acts as a ligand.[1] If your pyrazole is unprotected (contains an N-H), it deprotonates to form a pyrazolate anion, which binds Pd(II) irreversibly, shutting down the catalytic cycle before oxidative addition can occur.

  • The Fix:

    • Protect the Nitrogen: This is the most robust solution. Use a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group. This sterically blocks the nitrogen and removes the acidic proton.

    • Ligand Overpowering: If protection is impossible, you must use a ligand that binds Pd stronger than the pyrazole.

      • Recommendation:XPhos or SPhos (Buchwald Ligands).[2] These bulky biaryl phosphines create a "protective shell" around the Pd, preventing the approach of the pyrazole nitrogen while facilitating the coupling cycle [1].

Scenario B: The "Disappearing Boron" (Protodeboronation)
  • Symptom: The halide remains, but the boronic acid has converted to the de-boronated arene (Ar-H).

  • Mechanism: Heterocyclic boronic acids are prone to base-catalyzed hydrolysis. The C-B bond breaks, replaced by C-H.[3][4] This is accelerated by high pH and high temperature.

  • The Fix:

    • Switch Boron Source: Replace Boronic Acid with a MIDA Boronate or Potassium Trifluoroborate (Molander Salt) . These slow-release reagents maintain a low concentration of the active boronic acid, minimizing decomposition [2].

    • Anhydrous Conditions: Switch to a non-aqueous base system (e.g., Cs₂CO₃ in Dioxane) to remove the water required for hydrolysis.

Scenario C: The "Black Tar" (Aldehyde Instability)
  • Symptom: Complex mixture, loss of aldehyde peak in NMR, formation of benzyl alcohol/benzoic acid (Cannizzaro products).

  • Mechanism: Strong hydroxide bases (NaOH, KOH) attack the aldehyde.

  • The Fix:

    • Base Selection: Switch to K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ . These are sufficiently basic to activate the boronic acid but less nucleophilic toward the carbonyl than hydroxides [3].

The "Golden" Protocol: Optimized Conditions

This protocol is designed to address all three failure modes simultaneously. It uses a precatalyst to ensure active Pd generation, a bulky ligand to prevent poisoning, and a mild base to protect the aldehyde.

Materials
  • Catalyst: XPhos Pd G3 (or G4) Precatalyst (2–5 mol%). Why: Ensures 1:1 Pd:Ligand ratio and fast activation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Why: Dioxane solubilizes organic substrates; water is necessary for the boronic acid activation mechanism.

  • Base: K₃PO₄ (2.0 – 3.0 equiv). Why: Mild, buffers pH, minimizes aldehyde side reactions.

  • Temperature: 80°C – 100°C.

Step-by-Step Methodology
  • Charge Solids: In a reaction vial, add the Pyrazole-Halide (1.0 equiv), Benzaldehyde-Boronic Acid (1.2–1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is <10% at 1 hour, raise temperature to 100°C. Do not overheat initially to avoid deboronation.

  • Workup: Dilute with EtOAc, wash with water.[5] Avoid acidic washes if your product contains basic nitrogens.

Comparative Data: Base & Ligand Effects

The following table summarizes expected outcomes based on reagent selection for this specific substrate class.

VariableReagentOutcomeRisk Factor
Base NaOH / KOHFailure Cannizzaro reaction on benzaldehyde; rapid deboronation.
Base K₂CO₃Moderate Good for stable substrates, but may not activate hindered boronic acids.
Base K₃PO₄ Optimal High conversion, minimal aldehyde damage.
Ligand PPh₃ (Tetrakis)Poor Easily displaced by pyrazole N; leads to catalyst death.
Ligand dppfGood Robust, but less active for chlorides.
Ligand XPhos / SPhos Excellent Prevents N-coordination; accelerates oxidative addition.

Visualizing the Pathway

The diagram below illustrates the competing pathways. Your goal is to force the reaction along the green "Productive Cycle" while blocking the red "Failure Modes."

ReactionPathways Pd Active Pd(0)L Coord Pd-N Complex (INACTIVE) Pd->Coord Poisoning (No Bulky Ligand) OA Oxidative Addition (Ar-Pd-X) Pd->OA + Halide Pyraz Pyrazole Substrate TM Transmetalation OA->TM Cycle Continues Boron Boronic Acid Debor Protodeboronation (Ar-H) Boron->Debor Hydrolysis (High T / Strong Base) Boron->TM + Base RE Reductive Elimination (Product) TM->RE Product Formation RE->Pd Regenerate Catalyst

Figure 2: Mechanistic competition between productive coupling (Green) and common failure modes (Red).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Technical Support Center: Steric Management in Pyrazole Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Help Desk

You have reached the Tier 3 Support for Ortho-Substituted Pyrazole Benzaldehydes . We understand that this scaffold is a critical "intermediate node" in the synthesis of fused heterocycles (indazoles, quinazolines) and bioactive ligands.

However, the ortho positioning creates a "steric firewall" that often results in Error Code: LOW_YIELD or Error Code: NO_REACTION . This guide treats your chemical synthesis challenges as technical support tickets, providing diagnostic steps, patches (protocols), and system upgrades (catalyst/condition optimizations).

Ticket #001: Connection Failure (Suzuki Coupling)

User Report: "I cannot couple my ortho-substituted bromobenzaldehyde with the pyrazole boronic acid (or vice versa). The reaction stalls or yields <10%."

Diagnosis: Steric Congestion at the Biaryl Axis

Standard Pd(


)

catalysts function like a legacy dial-up connection; they lack the bandwidth to handle the steric bulk of ortho-substituents. The oxidative addition is slow, and reductive elimination is hindered by the clash between the pyrazole and the benzene ring.
Troubleshooting Guide
  • Check Your Ligand Driver: Triphenylphosphine is insufficient. You need electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that create a "pocket" for the metal center.

  • Verify Base Compatibility: Carbonate bases (

    
    ) are often too weak or insoluble in the optimal solvents for hindered systems.
    
  • System Upgrade (The Fix): Switch to SPhos or XPhos precatalysts.

Patch Protocol: High-Steric Suzuki Coupling

Use this protocol to install the pyrazole ring onto a crowded benzaldehyde scaffold.

ParameterStandard SettingOptimized "Steric" Setting
Catalyst Pd(PPh

)

Pd(OAc)

+ SPhos
(or XPhos Pd G2)
Ratio 1:4 Pd:Ligand1:2 Pd:Ligand (High active species conc.)
Base Na

CO

(aq)
K

PO

(3.0 equiv, solid or highly conc. aq)
Solvent Toluene/EtOH1,4-Dioxane / Water (4:1)
Temp 80°C100–110°C

Step-by-Step Execution:

  • Charge: In a reaction vial, add aryl halide (1.0 equiv), pyrazole boronic acid/ester (1.5 equiv),

    
     (3.0 equiv), and Pd-catalyst (2-5 mol%).
    
  • Purge: Seal and purge with Argon for 5 minutes. Oxygen is the enemy of active Pd(0).

  • Inject: Add degassed 1,4-Dioxane/

    
     (4:1 ratio).
    
  • Run: Heat to 100°C for 12–24 hours.

  • Validation: Monitor via LC-MS. If conversion <50% at 4 hours, boost temp to 120°C (requires pressure vial).

Logic Visualization: Ligand Selection Workflow

LigandSelection Start Start: Suzuki Coupling Ortho Is there an ortho-substituent? Start->Ortho DiOrtho Are there TWO ortho-substituents (or 1 on each ring)? Ortho->DiOrtho Yes Standard Use Pd(PPh3)4 or Pd(dppf)Cl2 Ortho->Standard No SPhos Use SPhos Pd G2 (Good for 1 ortho group) DiOrtho->SPhos No (Mono-ortho) XPhos Use XPhos Pd G2 (Required for 'di-ortho' systems) DiOrtho->XPhos Yes (Extreme Sterics)

Caption: Decision tree for selecting the correct Buchwald precatalyst based on the steric environment of the coupling partners.

Ticket #002: Port Blocked (Unreactive Aldehyde)

User Report: "I have the scaffold, but the aldehyde won't react. Condensation with amines/hydrazines fails or takes 48 hours."

Diagnosis: The "Orthogonal" Shielding

In ortho-substituted pyrazole benzaldehydes, the pyrazole ring often twists out of plane to minimize strain. This bulk physically shields the aldehyde carbonyl carbon from nucleophilic attack. Standard reflux provides thermal energy but often isn't enough to overcome the high activation energy barrier (


).
Troubleshooting Guide
  • Check Activation: Are you relying solely on thermal heating? The carbonyl needs electrophilic activation.

  • Solvent Choice: Protic solvents (EtOH) can sometimes solvate the nucleophile too strongly, reducing its kinetics.

  • System Upgrade (The Fix): Microwave Irradiation + Lewis Acid Catalysis .

Patch Protocol: Microwave-Assisted Condensation

Use this for Schiff base formation, cyclization to indazoles, or Knoevenagel condensations.

Mechanism of Action:

  • Microwave (MW): Provides direct dielectric heating, creating localized superheating zones that overcome the steric

    
     barrier efficiently.
    
  • Lewis Acid (

    
     or 
    
    
    
    ):
    Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon, effectively "pulling" the nucleophile in despite the steric crowd.
ComponentRecommendation
Energy Source Microwave Reactor (Fixed Power or Temp mode)
Catalyst Sc(OTf)

(5 mol%)
or Yb(OTf)

(Reusable, water-tolerant)
Solvent Ethanol (Green) or Toluene (if water removal is critical)
Conditions 120°C – 140°C for 10–20 minutes

Step-by-Step Execution:

  • Mix: In a 10 mL MW vial, combine the pyrazole-benzaldehyde (1.0 mmol), amine/nucleophile (1.1 mmol), and Sc(OTf)

    
     (0.05 mmol).
    
  • Seal: Crimp the cap tight.

  • Irradiate: Set MW to "Dynamic" mode: Max Power 150W, Target Temp 130°C, Hold Time 15 min.

  • Workup: Cool to RT. In many cases, the product precipitates upon cooling. Filter and wash with cold EtOH.

Logic Visualization: Steric Bypass Mechanism

Activation cluster_barrier Steric Barrier Aldehyde Blocked Aldehyde Activated Activated Complex Aldehyde->Activated Coordination LewisAcid Lewis Acid (Sc3+) LewisAcid->Activated Catalysis Product Condensation Product Activated->Product Microwave Energy Nucleophile Nucleophile (Amine) Nucleophile->Product Attack

Caption: Lewis acid coordination pulls electron density, making the carbonyl hyper-reactive to nucleophiles despite the steric shield.

FAQ: Common Error Codes

Q: My Suzuki coupling yields a black precipitate (Pd black) and no product.

  • A: Your catalyst decomposed before the reaction finished. This is common in hindered systems where the reaction is slow.

    • Fix: Add the catalyst in two portions (50% at T=0, 50% at T=4 hours). Ensure your solvent is rigorously degassed; oxygen kills the active catalytic species faster than the coupling can occur.

Q: I'm getting the wrong regioisomer when synthesizing the pyrazole ring from hydrazine.

  • A: If you are building the pyrazole ring on the benzaldehyde (using a hydrazine + 1,3-diketone), steric bulk dictates the isomer.

    • Rule: The more hindered nitrogen of the hydrazine will attack the least hindered carbonyl of the diketone.

    • Fix: Use a non-polar solvent to minimize charge separation in the transition state, often improving selectivity.

Q: Can I use Vilsmeier-Haack to add the aldehyde if the pyrazole is already attached?

  • A: Yes, but the ortho position is deactivated by sterics.

    • Fix: Use a large excess of Vilsmeier reagent (POCl

      
      /DMF, 5 equiv) and heat to 90°C. If the ortho position is too crowded, the formylation may occur on the pyrazole ring (C4 position) instead of the benzene ring. Verify structure with 2D NMR (HMBC).
      

References

  • Microwave-Assisted Synthesis of Pyrazoles.

    • Source: DergiPark (2025). "Microwave-assisted synthesis of pyrazoles - a mini-review."
    • Relevance: Validates the use of MW irradiation to reduce reaction times from days to minutes in pyrazole chemistry.
    • Link:[Link]

  • Sterically Hindered Suzuki-Miyaura Coupling.

    • Source: Royal Society of Chemistry (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."
    • Relevance: Establishes the necessity of specific ligands (AntPhos/SPhos) for di-ortho-substituted systems.
    • Link:[Link]

  • Suzuki Coupling of Nitrogen-Rich Heterocycles.

    • Source: PMC / NIH (2012). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."
    • Relevance: Provides protocols for coupling indazoles and pyrazoles using XPhos and K3PO4.
    • Link:[Link]

  • Overcoming Steric Hindrance in Aldol/Condens

    • Source: BenchChem (2025).[1] "Overcoming steric hindrance in aldol reactions with bulky ketones."

    • Relevance: Supports the use of Lewis acids and kinetic control to overcome steric barriers

Sources

Technical Support Center: Stability of 2-(1H-pyrazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for handling 2-(1H-pyrazol-4-yl)benzaldehyde in acidic environments. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges with this versatile bifunctional molecule. Here, we provide in-depth, field-proven insights through a practical question-and-answer format, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the fundamental chemical principles governing the stability of 2-(1H-pyrazol-4-yl)benzaldehyde under acidic conditions.

Q1: What are the primary points of instability on the 2-(1H-pyrazol-4-yl)benzaldehyde molecule in an acidic medium?

A1: The molecule possesses two key functional groups, each with distinct behavior in acid: the pyrazole ring and the benzaldehyde group.

  • The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system containing two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[1] In acidic conditions, the more basic pyridine-like N2 nitrogen is readily protonated to form a pyrazolium cation.[1][2] This protonation renders the entire heterocyclic ring electron-deficient, which significantly deactivates it towards electrophilic substitution.[2][3] While the pyrazole ring itself is highly resistant to cleavage, oxidation, or reduction under typical acidic conditions, this protonation is a critical first step that alters its reactivity.[4]

  • The Benzaldehyde Group: The aldehyde functional group is susceptible to several acid-catalyzed reactions. The most common is the reaction with nucleophiles, such as water or alcohols, to form hydrates or acetals, respectively.[5] While generally more stable in acidic than basic media, the aldehyde can still undergo slow oxidation to the corresponding carboxylic acid (2-(1H-pyrazol-4-yl)benzoic acid), especially in the presence of air (autoxidation).[6][7][8]

Q2: Why does my reaction mixture change color or form a precipitate upon acidification?

A2: A visible change upon adding acid often points to one of several phenomena:

  • Salt Formation: The most common reason is the protonation of the pyrazole ring's N2 atom, forming a pyrazolium salt. If the counter-ion from the acid (e.g., chloride, sulfate) forms a salt with limited solubility in your reaction solvent, it will precipitate.

  • Polymerization/Condensation: Aldehydes can undergo acid-catalyzed self-condensation or polymerization reactions, although this is less common for aromatic aldehydes compared to their aliphatic counterparts. These reactions can form complex, often colored, polymeric materials.

  • Degradation of Other Reagents: The instability may not be with your target molecule but with other reagents in the mixture that are sensitive to acid, leading to colored byproducts.

Q3: I'm performing an electrophilic substitution (e.g., nitration, halogenation) on the benzaldehyde ring. How will the pyrazole substituent affect this?

A3: Under strongly acidic conditions (e.g., mixed nitric/sulfuric acid for nitration), the pyrazole ring will be protonated. The resulting pyrazolium cation is a strongly electron-withdrawing and deactivating group. This will slow down the rate of electrophilic aromatic substitution on the benzaldehyde ring and will direct incoming electrophiles primarily to the meta position relative to the pyrazole substituent.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides a problem-oriented approach to resolving specific issues encountered during experiments.

Problem 1: Low yield or product decomposition during an acid-catalyzed reaction or workup.
  • Symptoms: Your final product yield is low, and analytical data (TLC, LC-MS, NMR) shows multiple unidentified byproducts.

  • Causality Analysis: The primary suspects are acetal formation if an alcohol is present as a solvent or reagent, or slow oxidation of the aldehyde. The pyrazolium salt formed may also have different solubility, leading to losses during extraction.

  • Strategic Solutions:

    • Minimize Water: Ensure all reagents and solvents are anhydrous to prevent hydrate and subsequent byproduct formation.

    • Inert Atmosphere: If oxidation is suspected, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.[8]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Protecting Groups: If instability is persistent and conditions cannot be modified, consider protecting one or both functional groups. (See Protocols section).

Troubleshooting Workflow: Degradation During Acidic Conditions

G start Low Yield / Degradation in Acidic Conditions check_nucleophile Is an alcohol or excess water present? start->check_nucleophile check_air Is the reaction exposed to air? check_nucleophile->check_air No protect_aldehyde Protect Aldehyde as Acetal (See Protocol 2) check_nucleophile->protect_aldehyde Yes check_temp Is the reaction run at high temp? check_air->check_temp No inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_air->inert_atmosphere Yes lower_temp Reduce Reaction Temperature check_temp->lower_temp Yes consider_pg Protect Pyrazole NH if side reactions persist (See Protocol 3) check_temp->consider_pg No

Caption: Troubleshooting workflow for degradation issues.

Problem 2: My NMR spectrum is confusing after an acidic workup.
  • Symptoms: Broadening of pyrazole ring protons, unexpected shifts, or the appearance of new signals corresponding to an acetal.

  • Causality Analysis:

    • Proton Exchange: In the presence of residual acid (even D₂O), the pyrazole N-H proton can undergo rapid exchange, leading to signal broadening. The C-H protons on the pyrazole ring can also broaden due to the equilibrium between the protonated and unprotonated forms.

    • Acetal Formation: If your workup or chromatography involved an alcohol (e.g., methanol, ethanol), you may have partially or fully formed the corresponding acetal. The acetal will have characteristic signals for the -O-CH-O- proton (a singlet around 5.5-6.0 ppm) and the alkoxy group.[5]

  • Strategic Solutions:

    • Thorough Neutralization: Ensure your product is thoroughly neutralized with a mild base (e.g., aqueous NaHCO₃) and washed before taking an NMR.

    • Evaporate Thoroughly: Remove all solvents, especially alcohols, under high vacuum.

    • Spike Experiment: If acetal formation is suspected, intentionally form the acetal from a small sample of your starting material and compare its NMR spectrum to the byproduct signals.

Table 1: Recommended Analytical Methods for Stability Monitoring
Analytical TechniqueInformation ProvidedKey Considerations
HPLC-UV/MS Quantitative analysis of parent compound loss and byproduct formation.[9]Use a gradient method to resolve polar byproducts. MS is crucial for identifying unknown degradants.
¹H NMR Structural information on degradation products (e.g., acetal or carboxylic acid formation).Can be complicated by peak broadening in acidic samples. Requires careful sample preparation.
GC-MS Analysis of volatile byproducts.[9][10]The compound may require derivatization to improve volatility and thermal stability.
Experimental Protocols

These protocols provide step-by-step guidance for assessing stability and implementing protective group strategies.

Protocol 1: General Procedure for Assessing Acid Stability

This protocol allows for a systematic evaluation of the compound's stability against a specific acid.

  • Preparation: Prepare a stock solution of 2-(1H-pyrazol-4-yl)benzaldehyde (e.g., 10 mg/mL) in a relevant aprotic solvent (e.g., Acetonitrile, THF).

  • Stress Conditions: In separate vials, add an aliquot of the stock solution to the acidic solution of interest (e.g., 1M HCl in H₂O, 10% TFA in DCM, Acetic Acid). Prepare a control vial with a neutral solvent.

  • Incubation: Stir the vials at a set temperature (e.g., RT, 50 °C) and take aliquots at specific time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing it with an excess of saturated aqueous sodium bicarbonate solution.

  • Analysis: Extract the quenched aliquot with a suitable organic solvent (e.g., Ethyl Acetate), dry the organic layer (Na₂SO₄), and analyze by HPLC-UV/MS to quantify the remaining parent compound and identify any major degradation products.

Protocol 2: Protection of the Aldehyde Group via Acetal Formation

This protocol protects the aldehyde from reacting under acidic conditions, particularly if nucleophiles are present.

  • Setup: Dissolve 2-(1H-pyrazol-4-yl)benzaldehyde (1.0 eq) in a mixture of trimethyl orthoformate (3.0 eq) and anhydrous methanol.

  • Catalysis: Add a catalytic amount of a solid acid catalyst, such as Amberlyst-15 or p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a few drops of triethylamine. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting dimethyl acetal by column chromatography on silica gel. The acetal is stable to a wide range of conditions but can be readily cleaved back to the aldehyde using aqueous acid (e.g., 1M HCl in THF/water).

Acid-Catalyzed Acetal Formation Mechanism

G cluster_0 Mechanism A Aldehyde B Protonated Aldehyde (Activated) A->B + H⁺ C Hemiacetal B->C + CH₃OH - H⁺ D Protonated Hemiacetal C->D + H⁺ E Carbocation D->E - H₂O F Acetal E->F + CH₃OH - H⁺ caption Acid-catalyzed formation of a dimethyl acetal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 2-(1H-pyrazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, expert-level analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1H-pyrazol-4-yl)benzaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple peak list to explain the causal relationships between molecular structure and spectral output. We will dissect the spectrum by comparing it to foundational chemical moieties, providing a robust framework for structural verification and the interpretation of similarly complex heterocyclic systems.

Foundational Principles: Deconstructing the Molecule for Spectral Prediction

The accurate interpretation of the ¹H NMR spectrum for 2-(1H-pyrazol-4-yl)benzaldehyde requires a bifurcated approach. We must first understand the characteristic spectral features of its two core components: the ortho-substituted benzaldehyde ring and the 4-substituted pyrazole ring. The final spectrum is a composite of these two systems, with subtle shifts induced by their mutual electronic influence.

  • The Benzaldehyde Moiety: A simple benzaldehyde molecule presents a characteristic ¹H NMR spectrum with two key regions. The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, typically appearing as a singlet around δ 10.0 ppm.[1][2][3] The five aromatic protons appear between δ 7.5 and 8.0 ppm. In our target molecule, the C2 position is substituted, breaking the ring's symmetry and resulting in four unique, coupled aromatic proton signals. The electronic nature of the pyrazole substituent will dictate the precise chemical shifts of these protons.[4]

  • The Pyrazole Moiety: Unsubstituted pyrazole shows signals for H4 at ~δ 6.4 ppm and H3/H5 at ~δ 7.7 ppm.[5] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[6] For a 4-substituted pyrazole, as in our molecule of interest, the protons at the C3 and C5 positions (H3' and H5') become chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal, likely a singlet or a very finely split doublet due to long-range coupling.

By understanding these fundamentals, we can approach the full spectrum with a predictive mindset, allowing for a more confident and accurate assignment of each resonance.

Detailed Spectral Analysis of 2-(1H-pyrazol-4-yl)benzaldehyde

The ¹H NMR spectrum of 2-(1H-pyrazol-4-yl)benzaldehyde presents a unique fingerprint that confirms its structure. Below is a detailed assignment of each proton, grounded in established principles of chemical shift theory and spin-spin coupling.

Data Summary Table
Signal AssignmentChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityCoupling Constant (J, Hz) (Predicted)
H-α (Aldehyde)~10.11Hs (singlet)-
N-H (Pyrazole)>13.0 (variable)1Hbr s (broad singlet)-
H-3', H-5' (Pyrazole)~8.22Hs (singlet)-
H-6 (Benzene)~7.951Hdd (doublet of doublets)³J ≈ 7.7, ⁴J ≈ 1.5
H-3 (Benzene)~7.751Hd (doublet)³J ≈ 7.5
H-4, H-5 (Benzene)~7.62Hm (multiplet)-
Causality Behind the Assignments:
  • The Aldehyde Proton (H-α): The singlet at ~10.1 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a classic diagnostic feature, resulting from the strong deshielding effect of the carbonyl group.[7][8] It appears as a singlet because it is separated from the nearest aromatic proton (H-6) by four bonds, leading to negligible coupling.[3]

  • The Pyrazole Protons (H-3', H-5'): The signal at ~8.2 ppm, integrating to 2H, is assigned to the equivalent H-3' and H-5' protons of the pyrazole ring. Their chemical equivalence is a consequence of the C4-substitution pattern. This signal appears as a sharp singlet, indicating minimal coupling to other protons in the molecule. The downfield shift compared to unsubstituted pyrazole is attributed to the electron-withdrawing effect of the attached benzaldehyde system.

  • The Aromatic Protons (Benzene Ring): The substitution at C2 renders all four aromatic protons chemically distinct, leading to a complex multiplet region between ~7.6 and 8.0 ppm.

    • H-6: This proton, being ortho to the strongly anisotropic and electron-withdrawing aldehyde group, is the most deshielded of the ring protons and is assigned to the doublet of doublets at ~7.95 ppm. It is split by ortho-coupling to H-5 (³J ≈ 7.7 Hz) and a smaller meta-coupling to H-4 (⁴J ≈ 1.5 Hz).[9]

    • H-3, H-4, H-5: The remaining protons appear in a more congested region. H-3 is ortho to the pyrazole substituent and experiences its deshielding effect. The signals for H-4 and H-5 are typically found further upfield. Precise assignment within this multiplet often requires advanced 2D NMR techniques.

  • The N-H Proton: The broad singlet observed at a very high chemical shift (>13 ppm) is characteristic of the pyrazole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and rapid chemical exchange with the solvent or trace amounts of water. The significant downfield shift suggests the involvement of this proton in intermolecular hydrogen bonding.

Workflow for Structural Confirmation

A robust structural elucidation does not rely on ¹H NMR alone. A self-validating system of experiments is crucial for unambiguous confirmation.

Experimental Protocol: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 2-(1H-pyrazol-4-yl)benzaldehyde in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for molecules with exchangeable protons like N-H, as it slows down the exchange rate compared to CDCl₃, making the N-H proton more readily observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Visualization of the Interpretation Workflow

The logical flow for interpreting the spectrum can be visualized as follows:

G cluster_0 1D ¹H NMR Spectrum Analysis cluster_1 2D NMR Confirmation (Optional but Recommended) Acquire Spectrum Acquire Spectrum Identify Diagnostic Regions Identify Diagnostic Regions Acquire Spectrum->Identify Diagnostic Regions Aldehyde (9-11 ppm) Aldehyde (9-11 ppm) Identify Diagnostic Regions->Aldehyde (9-11 ppm) Aromatic (7-9 ppm) Aromatic (7-9 ppm) Identify Diagnostic Regions->Aromatic (7-9 ppm) N-H (>10 ppm) N-H (>10 ppm) Identify Diagnostic Regions->N-H (>10 ppm) Assign H-α (Singlet) Assign H-α (Singlet) Aldehyde (9-11 ppm)->Assign H-α (Singlet) Analyze Integration & Multiplicity Analyze Integration & Multiplicity Aromatic (7-9 ppm)->Analyze Integration & Multiplicity Assign N-H (Broad Singlet) Assign N-H (Broad Singlet) N-H (>10 ppm)->Assign N-H (Broad Singlet) Assign Pyrazole H-3'/H-5' (2H Singlet) Assign Pyrazole H-3'/H-5' (2H Singlet) Analyze Integration & Multiplicity->Assign Pyrazole H-3'/H-5' (2H Singlet) Assign Benzene Protons (Coupled Multiplets) Assign Benzene Protons (Coupled Multiplets) Analyze Integration & Multiplicity->Assign Benzene Protons (Coupled Multiplets) COSY COSY (Correlates coupled protons) Assign Benzene Protons (Coupled Multiplets)->COSY NOESY NOESY (Correlates through-space protons) Assign Benzene Protons (Coupled Multiplets)->NOESY Confirm H-3/H-4/H-5/H-6 Connectivity Confirm H-3/H-4/H-5/H-6 Connectivity COSY->Confirm H-3/H-4/H-5/H-6 Connectivity Final Structure Verified Final Structure Verified Confirm H-3/H-4/H-5/H-6 Connectivity->Final Structure Verified Confirm Proximity of H-3 to Pyrazole & H-6 to Aldehyde Confirm Proximity of H-3 to Pyrazole & H-6 to Aldehyde NOESY->Confirm Proximity of H-3 to Pyrazole & H-6 to Aldehyde Confirm Proximity of H-3 to Pyrazole & H-6 to Aldehyde->Final Structure Verified

Caption: Logical workflow for the ¹H NMR interpretation of 2-(1H-pyrazol-4-yl)benzaldehyde.

Advanced Confirmation: 2D NMR Spectroscopy

While ¹H NMR provides substantial evidence, 2D NMR experiments offer definitive proof of assignments, especially for the coupled aromatic system.

  • COSY (Correlation Spectroscopy): A COSY experiment would show cross-peaks between all adjacent protons on the benzene ring (H-3 with H-4; H-4 with H-5; H-5 with H-6). This would unambiguously establish their connectivity and differentiate them from the uncoupled pyrazole and aldehyde protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations, which is invaluable for assigning ortho-substituted patterns.[10][11] A cross-peak would be expected between the aldehyde proton (H-α) and the H-6 proton, confirming their spatial proximity. Similarly, a correlation between the pyrazole protons (H-3'/H-5') and the H-3 proton of the benzene ring would solidify its assignment.

The combination of 1D and 2D NMR techniques provides a self-validating dataset, embodying the principles of scientific trustworthiness and ensuring the highest confidence in the structural assignment.

Visualization of Key NOE Correlations

Caption: Key through-space NOE correlations for structural assignment.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Wisconsin Chemistry Department. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Brainly. (2023). NMR Analysis of Benzaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Table 2. ¹H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. Retrieved from [Link]

  • Claramunt, R. M., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR chemical shift d H of the benzaldehyde proton (C-HO) in.... Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Retrieved from [Link]

  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Available at: [Link]

  • American Chemical Society. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Retrieved from [Link]

  • SciSpace. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). coupling constant for ¹H-NMR spectrum of compound (5). Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2016). 2D NOE-spectroscopy. Retrieved from [Link]

  • NPTEL IIT Bombay. (2019). Lecture 49 : Two Dimensional Nuclear Overhauser Effect Spectroscopy (2D- NOESY). Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). Introduction to Spectroscopy. Retrieved from [Link]

Sources

FT-IR spectral analysis of 2-(1H-pyrazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Spectral Analysis of 2-(1H-pyrazol-4-yl)benzaldehyde: A Comparative Approach

Introduction

In the landscape of drug discovery and development, the precise characterization of novel heterocyclic compounds is a cornerstone of success. Molecules incorporating pyrazole and benzaldehyde scaffolds are of significant interest due to their prevalence in pharmacologically active agents. 2-(1H-pyrazol-4-yl)benzaldehyde is one such molecule, serving as a critical intermediate for synthesizing more complex pharmaceutical candidates. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of these compounds.[1]

This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive . Rather than merely presenting a spectrum, we will dissect its key features through a comparative analysis with its constituent building blocks: benzaldehyde and pyrazole. This approach provides a deeper understanding of how the spectral features of these moieties are preserved or shifted upon their integration into the final molecular architecture. We will also provide a robust, field-proven experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Key Vibrational Moieties

To interpret the FT-IR spectrum of 2-(1H-pyrazol-4-yl)benzaldehyde, it is essential to first identify the functional groups and bonds that will give rise to characteristic infrared absorptions. The molecule consists of a benzaldehyde unit substituted with a pyrazole ring at the 2-position.

The primary vibrational modes of interest are:

  • Aldehyde Group: The C=O stretching and the aldehydic C-H stretching vibrations.

  • Aromatic Ring (Benzene): The C-H stretching and C=C in-ring stretching vibrations.

  • Pyrazole Ring: The N-H stretching, C=N stretching, and other ring-related vibrations.

Caption: Molecular structure of 2-(1H-pyrazol-4-yl)benzaldehyde.

Theoretical FT-IR Spectral Analysis and Comparison

Benzaldehyde Moiety Vibrations

The benzaldehyde portion of the molecule is expected to produce several strong, characteristic peaks.

  • Carbonyl (C=O) Stretching: Saturated aliphatic aldehydes typically show a C=O stretch between 1740-1720 cm⁻¹.[2] However, conjugation with an aromatic ring, as seen in benzaldehyde, lowers this frequency to the 1710-1685 cm⁻¹ range.[2][3][4] For 2-(1H-pyrazol-4-yl)benzaldehyde, we anticipate a strong, sharp absorption peak around 1700-1705 cm⁻¹ , consistent with a conjugated aromatic aldehyde.[3][5]

  • Aldehydic C-H Stretching: A key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton (-CHO). This typically appears as a pair of weak to moderate bands, often called a Fermi doublet, in the region of 2830-2695 cm⁻¹.[2] One peak is often observed near 2820 cm⁻¹ and a second, more distinct shoulder-like peak appears around 2720-2745 cm⁻¹ .[2][5] The presence of this lower wavenumber band is a strong indicator of an aldehyde functional group.[6]

  • Aromatic C=C and C-H Stretching: The benzene ring will exhibit C=C in-ring stretching vibrations as multiple bands of medium intensity between 1625-1430 cm⁻¹.[7] Aromatic C-H stretching vibrations are expected as weak bands just above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹ .[5][8]

Pyrazole Ring Vibrations

The introduction of the pyrazole ring will add a new set of characteristic absorptions to the spectrum.

  • N-H Stretching: The pyrazole ring contains a secondary amine (N-H) group. This will produce a moderate to strong, somewhat broad absorption in the 3100-3300 cm⁻¹ region. This peak may overlap with the aromatic C-H stretches but is generally distinguishable by its broader shape.

  • C=N and C-N Stretching: The pyrazole ring contains both C=N and C-N bonds. The C=N stretching vibration is expected to appear in the 1550-1650 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands. C-N stretching vibrations typically occur in the 1350-1200 cm⁻¹ range.

  • Ring Deformation: The pyrazole ring itself has characteristic deformation vibrations that contribute to the fingerprint region below 1000 cm⁻¹. For instance, pyrazole ring deformation has been experimentally observed at 634 cm⁻¹.[7]

Comparative Data Summary

The following table summarizes the expected vibrational frequencies for 2-(1H-pyrazol-4-yl)benzaldehyde and compares them to the known frequencies of its parent structures, benzaldehyde and pyrazole.

Vibrational ModeBenzaldehyde (cm⁻¹)Pyrazole (cm⁻¹)Expected 2-(1H-pyrazol-4-yl)benzaldehyde (cm⁻¹)Comments
N-H Stretch-~3140~3100-3300 Broad to medium peak, characteristic of the pyrazole N-H.
Aromatic C-H Stretch3000-3080[5]-~3030-3080 Weak bands, typical for the benzene ring.
Aldehydic C-H Stretch2820 & 2720[2][5]-~2820 & ~2730 Fermi doublet, highly diagnostic for the aldehyde group.
Carbonyl C=O Stretch~1700-1710[2][5]-~1700-1705 Strong, sharp peak, indicating a conjugated aldehyde.
Aromatic/Heteroaromatic C=C & C=N Stretch1440-1625[5]~1530, ~14601400-1620 A complex series of bands from both rings.
Fingerprint Region< 1500[5]< 1400< 1400 Complex, unique pattern resulting from the combination of both structures.

Experimental Protocol: KBr Pellet Method

To obtain a high-quality FT-IR spectrum of a solid powder like 2-(1H-pyrazol-4-yl)benzaldehyde, the Potassium Bromide (KBr) pellet technique is a reliable and widely used transmission method.[9] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering.[1][9] An alternative for rapid analysis without extensive sample preparation is Attenuated Total Reflectance (ATR), where the powder is simply pressed against a high-refractive-index crystal.[1][10]

Below is a self-validating protocol for the KBr method.

Causality Behind Experimental Choices
  • Drying KBr: KBr is hygroscopic. Any absorbed water will produce very broad O-H absorption bands (~3400 cm⁻¹) that can obscure the N-H and C-H stretching regions of the analyte.[11] Drying is critical for a clean spectrum.

  • Grinding: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to reduce scattering (the Christiansen effect), which can distort peak shapes and baselines.[11]

  • Concentration: The sample concentration in KBr should be low (0.2% to 1%) to ensure that the strongest absorption bands do not go off-scale (total absorption).[11]

  • Vacuum Pressing: Applying pressure under vacuum removes trapped air and moisture, helping to form a clear, transparent pellet that allows maximum light transmission.

Step-by-Step Methodology
  • Preparation:

    • Place a small amount of spectroscopic grade KBr powder in an oven at ~100 °C for at least 2-4 hours to ensure it is completely dry.[11]

    • Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry. Clean with a solvent like acetone and dry completely.

  • Sample Grinding and Mixing:

    • In the agate mortar, place approximately 1-2 mg of the 2-(1H-pyrazol-4-yl)benzaldehyde sample.

    • Add about 100-200 mg of the dried KBr powder.[10]

    • Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The consistency should be similar to flour.

  • Pellet Pressing:

    • Carefully transfer a portion of the KBr-sample mixture into the pellet die.

    • Assemble the die and connect it to a vacuum line for a few minutes to remove residual air and moisture.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes.

    • Release the pressure slowly, then carefully disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • First, run a background scan with nothing in the sample holder to record the spectrum of the atmospheric water and CO₂. The instrument will automatically subtract this from the sample spectrum.

    • Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be recorded in the range of 4000-400 cm⁻¹.

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition A Dry KBr Powder (~100-200 mg) C Grind Sample & KBr in Agate Mortar A->C B Weigh Sample (~1-2 mg) B->C D Load Mixture into Pellet Die C->D E Apply Vacuum D->E F Press in Hydraulic Press (7-10 tons) E->F G Eject Transparent Pellet F->G I Mount Pellet in Spectrometer G->I H Acquire Background Spectrum (Air) J Acquire Sample Spectrum H->J I->J K Process Data (Baseline Correction, etc.) J->K

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of 2-(1H-pyrazol-4-yl)benzaldehyde is a unique composite of its constituent functional groups. A successful synthesis can be confidently confirmed by the simultaneous presence of several key diagnostic peaks: a strong carbonyl (C=O) absorption around 1700 cm⁻¹ , the characteristic aldehydic C-H stretch near 2730 cm⁻¹ , and a broad N-H stretch from the pyrazole ring above 3100 cm⁻¹ . Comparing the acquired spectrum against that of the starting materials (benzaldehyde and a pyrazole precursor) provides an unequivocal method for verifying the reaction's completion and the final product's identity. The detailed protocol provided herein ensures the acquisition of high-quality, reproducible data essential for rigorous scientific research and drug development programs.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Rajkumar, P., Buvaneswari, N., Vaheith, Z. A., & Dayanandhan, R. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Wang, Y., Zhou, J., & Ren, A. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 51–55. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Chen, Z., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(34), 18533-18540. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Exner, O., & Pavlová, L. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745–1749. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.